molecular formula C13H5ClN2O6 B131467 7-Chloro-2,4-dinitroxanthen-9-one CAS No. 148877-20-7

7-Chloro-2,4-dinitroxanthen-9-one

Cat. No.: B131467
CAS No.: 148877-20-7
M. Wt: 320.64 g/mol
InChI Key: BBMKNRKMALLWEU-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dinitroxanthen-9-one is a synthetic xanthenone derivative characterized by a tricyclic aromatic core (xanthenone) with substituents at the 7-, 2-, and 4-positions: a chlorine atom at position 7 and nitro groups at positions 2 and 3. The chlorine and nitro groups are electron-withdrawing substituents, likely influencing reactivity, solubility, and electronic behavior. Xanthenones are often explored as intermediates in pharmaceuticals, dyes, and organic semiconductors .

Properties

CAS No.

148877-20-7

Molecular Formula

C13H5ClN2O6

Molecular Weight

320.64 g/mol

IUPAC Name

7-chloro-2,4-dinitroxanthen-9-one

InChI

InChI=1S/C13H5ClN2O6/c14-6-1-2-11-8(3-6)12(17)9-4-7(15(18)19)5-10(16(20)21)13(9)22-11/h1-5H

InChI Key

BBMKNRKMALLWEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

7-Chloro-2,4-dinitroxanthen-9-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Chloro-2,4-dinitroxanthen-9-one to structurally related xanthenone and thioxanthenone derivatives, emphasizing substituent effects, synthesis, and properties.

Table 1: Structural and Functional Comparison of Xanthenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Methoxy-1-chloro-4-nitro-9H-xanthen-9-one 7-OCH₃, 1-Cl, 4-NO₂ C₁₄H₈ClNO₅ 305.67 Photodynamic therapy research; nitro group enhances electron deficiency
2,4-Dibromo-1,3-dihydroxy-xanthen-9-one 2,4-Br, 1,3-OH C₁₃H₆Br₂O₅ 404.00* Bromination product; used in crystal studies (NMR: δ 13.63 ppm for OH)
2-Chloro-9H-thioxanthen-9-one 2-Cl, sulfur analog C₁₃H₇ClOS 246.71 Pharmaceutical intermediate (e.g., Zuclopenthixol impurity B)
2,4-Diethyl-9H-thioxanthen-9-one 2,4-C₂H₅, sulfur analog C₁₇H₁₆OS 268.37 Regulated for water release risks; used in industrial applications

*Calculated based on xanthenone core and substituents.

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